Compound Description: This compound is a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor. It exhibits improved oral bioavailability compared to its predecessor, Compound 1 (see below), and lacks hERG channel inhibition. [] Compound 47 demonstrated efficacy in a rodent model of neuropathic pain and possesses a favorable safety profile. []
Compound Description: This compound demonstrates ocular hypotensive action, effectively reducing intraocular pressure (IOP) in rabbits. [] It displays favorable physicochemical properties, including good solubility and permeability, facilitating its ocular absorption and distribution. []
Relevance: MC4 shares the 1-ethyl-1,2,3,4-tetrahydroquinoline core structure with 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride. The only difference is the presence of a fluorine atom at the 6-position of MC4, highlighting the potential of substituents at this position for modulating biological activity. []
N-Ethyl-1,4-benzoxazine (MC1)
Compound Description: This compound is structurally analogous to 1-ethyl-1,2,3,4-tetrahydroquinoline (the core structure of MC4 and the target compound) but lacks significant ocular hypotensive activity. [] It exhibits lower solubility and permeability compared to MC4. []
Relevance: While MC1 incorporates an N-ethyl substituent similar to both the target compound and MC4, its benzoxazine ring system distinguishes it from the tetrahydroquinoline core. [] This structural variation likely contributes to its diminished pharmacological activity compared to MC4, underscoring the importance of the tetrahydroquinoline moiety for ocular hypotensive action.
Compound Description: This compound, another analog of 1-ethyl-1,2,3,4-tetrahydroquinoline, shows limited ocular hypotensive activity. []
Relevance: MC2 shares the 1-ethyl-1,2,3,4-tetrahydroquinoline core with 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride. The presence of a hydroxymethyl group at the 6-position in MC2 distinguishes it from the target compound and may contribute to its reduced ocular hypotensive effect compared to MC4. []
Compound Description: This compound exhibits significant serum lipid-lowering properties in rats, reducing cholesterol, triglyceride, phospholipid, and free fatty acid levels. [] It appears to have low toxicity and is well-tolerated in various animal models. [] Its mechanism of action is suggested to be similar to clofibrate. []
Compound Description: This series of compounds shows potent inhibitory activity against (H+ + K+)adenosine triphosphatase (ATPase), making them potentially useful as antiulcer agents. [] Some compounds within this series also exhibit antisecretory activity against histamine-induced gastric acid secretion in rats. []
Relevance: This series shares the 1,2,3,4-tetrahydroquinoline core with 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride. The inclusion of a (2-benzimidazolyl)sulfinylmethyl substituent at the 8-position of the tetrahydroquinoline ring is notable, suggesting that modifications at this position can lead to compounds with distinct biological activities. []
Compound Description: This series of compounds demonstrates potent spasmolytic activity, particularly in the colon. [] Some compounds in this series exhibit nerve-selective effects, suggesting potential therapeutic applications in conditions like irritable bowel syndrome. []
Relevance: These compounds, while not strictly tetrahydroquinolines, are structurally related through their shared tetrahydronaphthalene moiety. The tetrahydronaphthalene ring system can be viewed as a fused analog of the tetrahydroquinoline core found in 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride. The presence of a benzoyloxyalkyl substituent on the nitrogen atom of the tetrahydronaphthalene ring is a key structural feature contributing to the spasmolytic activity of this series. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.